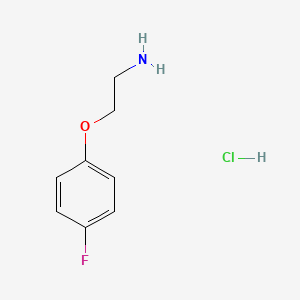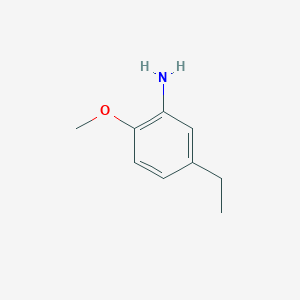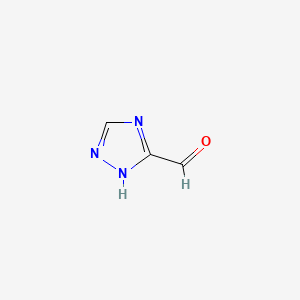![molecular formula C15H23BN2O4 B1322361 Acide (3-[4-(Tert-butoxycarbonyl)pipérazin-1-YL]phényl)boronique CAS No. 937048-39-0](/img/structure/B1322361.png)
Acide (3-[4-(Tert-butoxycarbonyl)pipérazin-1-YL]phényl)boronique
Vue d'ensemble
Description
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring enhances its stability and reactivity in various chemical processes.
Applications De Recherche Scientifique
Synthèse organique
Acide (3-[4-(Tert-butoxycarbonyl)pipérazin-1-YL]phényl)boronique: est un composé polyvalent en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour former des liaisons carbone-carbone, une étape indispensable dans la synthèse de molécules organiques complexes. Le groupement acide boronique réagit avec des composés contenant des halogènes en présence d'un catalyseur au palladium, ce qui conduit à la formation de structures biaryles qui sont fondamentales dans les produits pharmaceutiques et les produits agrochimiques.
Découverte de médicaments
Dans la découverte de médicaments, ce composé sert de bloc de construction pour la génération de pharmacophores . Le cycle pipérazine est une caractéristique commune dans de nombreuses molécules médicamenteuses, conférant des propriétés telles qu'une solubilité accrue et la capacité d'interagir avec diverses cibles biologiques. Le groupe tert-butoxycarbonyl (Boc) sert de groupe protecteur qui peut être éliminé dans des conditions faiblement acides, permettant une fonctionnalisation supplémentaire de la molécule.
Synthèse peptidique
L'unité pipérazine protégée par Boc de ce composé est utile dans la synthèse peptidique . Elle peut être employée dans la synthèse de dipeptides et de polypeptides, où le groupe Boc protège la fonctionnalité amine pendant les réactions de couplage. Ceci est crucial pour obtenir la sélectivité et un rendement élevé dans la formation de liaison peptidique.
Science des matériaux
En science des matériaux, les acides boroniques sont utilisés pour créer de nouveaux matériaux ayant des propriétés de liaison spécifiques . Ils peuvent former des liaisons covalentes réversibles avec les diols, ce qui est bénéfique pour créer des matériaux sensibles qui peuvent modifier leurs propriétés en réponse à des stimuli environnementaux, tels que le pH ou la présence de saccharides.
Développement de capteurs
Ce composé a des applications potentielles dans le développement de capteurs chimiques . Le groupe acide boronique peut interagir avec les sucres et autres molécules contenant des diols, ce qui permet de concevoir des capteurs qui détectent ces substances. De tels capteurs pourraient être utilisés dans le diagnostic médical ou la surveillance environnementale.
Catalyse
Les acides boroniques, y compris ce composé, sont connus pour agir comme catalyseurs dans diverses réactions organiques . Ils peuvent faciliter la formation de liaisons carbone-azote dans les réactions d'aminocarbonylation, qui sont précieuses pour synthétiser des amides à partir d'halogénures d'aryle et d'amines.
Essais environnementaux
La spécificité des acides boroniques envers certains groupes chimiques les rend adaptés aux applications d'essais environnementaux . Ils peuvent être incorporés dans des kits de test qui détectent les polluants ou les produits chimiques dangereux contenant des groupes diols.
Bioconjugaison
Enfin, This compound peut être utilisé dans des techniques de bioconjugaison . Le groupement acide boronique peut former des complexes stables avec des biomolécules contenant des diols vicinaux, telles que les glycoprotéines, permettant la délivrance ciblée de médicaments ou la fixation de sondes pour la recherche biomédicale.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-(tert-butoxycarbonyl)piperazine, is reacted with 3-bromophenylboronic acid under palladium-catalyzed conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While the boronic acid group is relatively stable, it can undergo oxidation to form the corresponding boronic ester or borate. Reduction reactions are less common but can be used to modify the piperazine ring.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, toluene).
Conditions: Typical reaction conditions involve heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon).
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including potential therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.
Industry:
Material Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.
Transmetalation: The boronic acid reacts with the palladium(II) complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the piperazine and Boc groups, making it less versatile in certain synthetic applications.
(4-(Tert-butoxycarbonyl)piperazin-1-YL)phenylboronic Acid: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness: (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is unique due to the presence of both the boronic acid and Boc-protected piperazine groups, which confer stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625391 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937048-39-0 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)











